[4-(4-Chlorophenyl)phenyl]methanamine
Overview
Description
4-(4-Chlorophenyl)phenylmethanamine (4-CPMA) is an organic compound that is commonly used as a research chemical in scientific studies. It is a derivative of the parent compound phenylmethanamine, and is used as a reagent in various laboratory experiments. 4-CPMA is also known by its IUPAC name N-methyl-4-chlorophenyl-methanamine, and has a molecular formula of C8H10ClN.
Scientific Research Applications
Pharmaceutical Reference Standards
“[4-(4-Chlorophenyl)phenyl]methanamine” is used as a reference standard in pharmaceutical testing . It is crucial for analytical development, method validation, and stability and release testing . This ensures the quality and safety of pharmaceutical products .
Respiratory Drugs
This compound is part of the API (Active Pharmaceutical Ingredient) family for Levocetirizine Dihydrochloride , which is used in respiratory drugs . It’s particularly useful in the treatment of conditions like asthma and allergies .
H1-Antihistamines
“[4-(4-Chlorophenyl)phenyl]methanamine” is also associated with H1-antihistamines . These are drugs that selectively antagonize the H1 histamine receptors and are used to alleviate allergic reactions .
Material Science
In the field of material science, this compound can be used for research and development . It can help in understanding the properties of new materials and their potential applications .
Chemical Synthesis
“[4-(4-Chlorophenyl)phenyl]methanamine” can be used in chemical synthesis . It can serve as a building block in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
It is known that the compound has a molecular weight of 2177 , which may influence its absorption and distribution in the body.
Action Environment
Similar compounds such as methenamine are known to be more effective in acidic environments .
properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKPZBUJCFYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362757 | |
Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)phenyl]methanamine | |
CAS RN |
15996-82-4 | |
Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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